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Compound of Interest

Compound Name: Clesacostat

Cat. No.: B8194134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and implementing a

clinical trial to investigate the role of microRNAs (miRNAs) as biomarkers for Clesacostat
treatment in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Introduction to Clesacostat and its Mechanism of
Action
Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of Acetyl-CoA

Carboxylase 1 and 2 (ACC1 and ACC2).[1] These enzymes catalyze the rate-limiting step in de

novo lipogenesis (DNL), the synthesis of fatty acids.[2] By inhibiting ACC, Clesacostat aims to

reduce the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent

inhibitor of mitochondrial fatty acid oxidation. This dual action is expected to decrease hepatic

steatosis (fat accumulation in the liver), reduce inflammation, and prevent the progression of

liver fibrosis, which are hallmarks of MASH.[2]

Recent clinical trials have evaluated Clesacostat in combination with Ervogastat (a DGAT2

inhibitor) for the treatment of MASH.[3][4] The MIRNA study (NCT04321031), a Phase 2 clinical

trial, investigated the efficacy and safety of this combination therapy.[3][4][5]
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Rationale for miRNA Biomarker Discovery in
Clesacostat Clinical Trials
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-

transcriptional gene regulation.[6] Their dysregulation has been implicated in the pathogenesis

of various metabolic diseases, including MASH, where they can influence lipid metabolism,

inflammation, and fibrosis.[6][7] Circulating miRNAs are stable in bodily fluids and can serve as

non-invasive biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic

response.[8][9]

The mechanism of action of Clesacostat, through the inhibition of the ACC pathway, is closely

linked to metabolic pathways known to be regulated by specific miRNAs. For instance, the

AMP-activated protein kinase (AMPK) signaling pathway, which is upstream of ACC, is

influenced by several miRNAs.[1] This provides a strong rationale for investigating miRNAs as

potential pharmacodynamic and predictive biomarkers for Clesacostat treatment. Identifying

specific miRNAs or a panel of miRNAs that are modulated by Clesacostat could lead to a

more personalized treatment approach for MASH patients.

Proposed miRNA Biomarker Panel for Clesacostat
Clinical Trial
Based on their established roles in MASH and lipid metabolism, the following miRNAs are

proposed as candidate biomarkers for a clinical trial of Clesacostat:
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miRNA Rationale for Inclusion

miR-122-5p

Highly abundant in the liver and plays a key role

in lipid metabolism. Its levels are often altered in

liver diseases.[6]

miR-375-3p
Implicated in the regulation of lipid metabolism

and inflammatory pathways in MASH.[6]

let-7 family (e.g., let-7d-5p, let-7f-5p)
Known to modulate inflammatory responses, a

key component of MASH pathogenesis.[6]

miR-26b
Preclinical studies suggest a protective role

against MASH development.[10][11][12]

miR-34a
Associated with liver inflammation and fibrosis in

MASH.

miR-192

Levels have been shown to be altered in

patients with non-alcoholic fatty liver disease

(NAFLD).

Clinical Trial Design: A Biomarker-Focused
Approach
A prospective, multi-center, randomized, double-blind, placebo-controlled study is proposed.

Primary Objectives:

To evaluate the efficacy of Clesacostat in improving histological features of MASH.

To identify and validate a circulating miRNA signature that correlates with response to

Clesacostat treatment.

Secondary Objectives:

To assess the safety and tolerability of Clesacostat.

To evaluate the effect of Clesacostat on liver fat content, as measured by imaging.
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To explore the correlation between changes in candidate miRNA levels and changes in

clinical and histological parameters.

Patient Population:

Adults with biopsy-confirmed MASH and fibrosis stage F2-F3.

Study Arms:

Arm 1: Clesacostat (dose to be determined based on Phase 1/2 data)

Arm 2: Placebo

Biomarker Sampling Schedule:

Baseline (pre-treatment)

Week 4

Week 12

Week 24

End of Treatment (e.g., Week 48)

Key Endpoints:

Histological: Resolution of MASH without worsening of fibrosis, and/or improvement in

fibrosis stage by at least one stage without worsening of MASH.

Biomarker: Change from baseline in the expression levels of the candidate miRNA panel.
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Figure 1: Clinical trial workflow for miRNA biomarker discovery with Clesacostat.
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Data from NCT04321031 (MIRNA) Trial
The following tables summarize key efficacy and safety data from the Phase 2 MIRNA trial

(NCT04321031), which evaluated Ervogastat alone and in combination with Clesacostat.[4]

Table 1: Histological Efficacy Endpoints at Week 48

Endpoint Placebo (N=34)
Ervogastat 150 mg
+ Clesacostat 5 mg
(N=35)

Ervogastat 300 mg
+ Clesacostat 10
mg (N=30)

MASH Resolution

without Worsening of

Fibrosis (%)

15% 40% 37%

Fibrosis Improvement

≥1 Stage without

Worsening of MASH

(%)

29% 43% 40%

Both MASH

Resolution and

Fibrosis Improvement

(%)

6% 23% 20%

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event
Category

Placebo (N=34)
Ervogastat 150 mg
+ Clesacostat 5 mg
(N=35)

Ervogastat 300 mg
+ Clesacostat 10
mg (N=30)

Any TEAE (%) 79% 83% 80%

Serious TEAEs (%) 3% 14% 7%

TEAEs Leading to

Discontinuation (%)
6% 9% 3%

**Most Common

TEAE (Diarrhea, %) **
9% 11% 13%
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Experimental Protocols
Plasma/Serum Sample Collection and Processing

Collect whole blood in EDTA or serum separator tubes.

Process samples within 2 hours of collection.

For plasma, centrifuge at 1,500 x g for 15 minutes at 4°C.

For serum, allow blood to clot for 30-60 minutes at room temperature before centrifugation at

1,500 x g for 15 minutes at 4°C.

Carefully collect the supernatant (plasma or serum) and transfer to cryovials.

Store samples at -80°C until miRNA extraction.

miRNA Extraction
Utilize a commercially available kit optimized for miRNA extraction from plasma/serum (e.g.,

Qiagen miRNeasy Serum/Plasma Kit, Thermo Fisher Scientific mirVana PARIS Kit).

Follow the manufacturer's protocol precisely.

Include spike-in controls (e.g., synthetic cel-miR-39) to monitor extraction efficiency.

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to assess purity

and concentration.

miRNA Quantification by RT-qPCR
Reverse Transcription (RT):

Use a miRNA-specific RT kit (e.g., TaqMan MicroRNA Reverse Transcription Kit, miScript

II RT Kit).

Perform RT reactions using specific stem-loop primers for each target miRNA and

endogenous controls.
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Quantitative PCR (qPCR):

Use a real-time PCR system and miRNA-specific assays (e.g., TaqMan MicroRNA

Assays).

Run each sample in triplicate.

Include no-template controls to check for contamination.

Use appropriate endogenous controls for normalization (e.g., miR-16, miR-191, or a panel

of stable miRNAs).

Calculate relative miRNA expression using the ΔΔCt method.
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Figure 2: Experimental workflow for miRNA analysis from clinical samples.
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Figure 3: Clesacostat mechanism of action and potential miRNA interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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